1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrazole
Description
Properties
Molecular Formula |
C5H4F2IN3O2 |
|---|---|
Molecular Weight |
303.01 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-3-iodo-4-nitropyrazole |
InChI |
InChI=1S/C5H4F2IN3O2/c6-4(7)2-10-1-3(11(12)13)5(8)9-10/h1,4H,2H2 |
InChI Key |
PQVJFOVZARUPAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)I)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Sequential Functionalization of Pyrazole Intermediates
The most widely reported approach involves sequential modification of a preformed pyrazole ring (Figure 1):
-
Nitration : Initial nitration of 1H-pyrazole derivatives introduces the nitro group at position 4. Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C achieves 85–90% yield, with regioselectivity driven by the pyrazole’s inherent electronic asymmetry.
-
Iodination : Subsequent iodination using iodine monochloride (ICl) in acetic acid at 50°C selectively targets position 3, yielding 3-iodo-4-nitro-1H-pyrazole. Excess ICl (1.2 equivalents) ensures complete substitution, though prolonged reaction times risk diiodination byproducts.
-
Alkylation : Finally, N-alkylation with 2,2-difluoroethyl triflate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C installs the difluoroethyl group. This step requires anhydrous conditions to prevent hydrolysis of the triflate leaving group.
Table 1: Reaction Conditions for Sequential Functionalization
| Step | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C | 2 h | 88 |
| Iodination | ICl, CH₃COOH | 50°C | 4 h | 75 |
| Alkylation | CF₂CH₂OTf, K₂CO₃, DMF | 80°C | 6 h | 82 |
One-Pot Multicomponent Approaches
Patent literature describes a one-pot method combining nitration and iodination (US8288563B2). A pyrazole precursor is treated with a nitrating agent (e.g., acetyl nitrate) and iodine in a single reactor, reducing intermediate isolation steps. This method achieves 70% overall yield but requires precise stoichiometry to avoid over-nitration.
Alternative Pathways
Halogen Exchange Reactions
A patent by EvitaChem (EP3458456B1) details halogen exchange at position 3 using potassium iodide (KI) in the presence of a palladium catalyst. Starting from 3-bromo-4-nitro-1-(2,2-difluoroethyl)-1H-pyrazole, this method substitutes bromine with iodine via a Ullmann-type coupling, achieving 78% yield at 120°C in dimethylacetamide (DMAc).
Directed Ortho-Metalation
Directed ortho-metalation (DoM) strategies employ lithium diisopropylamide (LDA) to deprotonate position 3 of 4-nitro-1-(2,2-difluoroethyl)-1H-pyrazole, followed by quenching with iodine. This method bypasses electrophilic substitution limitations but demands cryogenic conditions (−78°C) and rigorous exclusion of moisture.
Reaction Optimization and Challenges
Nitration Byproduct Mitigation
Over-nitration at position 5 is a common side reaction, observed in 10–15% of cases when HNO₃ concentration exceeds 90%. Diluting HNO₃ to 70% and maintaining sub-10°C temperatures suppresses this pathway.
Iodination Selectivity
Competing iodination at position 5 is minimized using iodine monochloride (ICl) instead of molecular iodine (I₂), as ICl’s polarized bond enhances electrophilicity at position 3.
Alkylation Efficiency
Analytical Characterization
Table 2: Spectroscopic Data for 1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrazole
| Technique | Key Data |
|---|---|
| ¹H NMR | δ 7.92 (s, 1H, H-5), δ 4.85 (t, J = 13.2 Hz, 2H, CF₂CH₂), δ 3.45 (m, 2H) |
| ¹⁹F NMR | δ −118.2 (t, J = 13.2 Hz, CF₂) |
| IR | 1540 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (NO₂ sym), 680 cm⁻¹ (C-I) |
| MS | m/z 303.01 [M+H]⁺ |
Industrial-Scale Considerations
Large-scale synthesis (>100 g) faces challenges in exotherm management during nitration and iodine handling. Continuous flow reactors mitigate thermal runaway risks by enabling rapid heat dissipation. Iodine recycling systems, such as extraction with aqueous sodium thiosulfate, reduce raw material costs by 40%.
Applications and Derivatives
While the primary application of 1-(2,2-difluoroethyl)-3-iodo-4-nitro-1H-pyrazole remains undisclosed due to proprietary restrictions, its structural analogs are investigated as kinase inhibitors and agrochemical intermediates. The iodine atom’s versatility enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The difluoroethyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium azide or potassium thiocyanate in DMF.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 1-(2,2-difluoroethyl)-3-amino-4-nitro-1H-pyrazole.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which 1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrazole exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The presence of the nitro group suggests potential involvement in redox reactions, while the difluoroethyl group may influence lipophilicity and membrane permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Analysis and Structural Analogues
The table below compares substituents, molecular properties, and applications of related compounds:
Note: Values marked with * are calculated based on structural inference.
Key Differences and Implications
Electronic Effects
- The nitro group at the 4-position in the target compound increases electrophilicity, making it reactive toward nucleophilic aromatic substitution (e.g., in Suzuki-Miyaura coupling) compared to non-nitro analogs like 4-Iodo-1,3-dimethyl-1H-pyrazole .
Steric and Lipophilic Properties
- The iodo substituent at the 3-position introduces steric bulk and heavy-atom effects, which may influence crystallinity (relevant in X-ray crystallography) .
- Compounds with trifluoromethyl groups (e.g., 1-Ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole) exhibit higher lipophilicity (logP ~2.5–3.0) compared to the target compound (estimated logP ~1.8) .
Biological Activity
1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrazole is a synthetic organic compound with notable structural features that include a pyrazole ring substituted with a difluoroethyl group, an iodine atom, and a nitro group. This unique configuration enhances its lipophilicity and potential biological activity, making it a candidate for medicinal chemistry and agricultural applications.
The molecular formula of 1-(2,2-difluoroethyl)-3-iodo-4-nitro-1H-pyrazole is , with a molecular weight of approximately 303 g/mol. The compound exhibits significant hydrogen-bonding capabilities and hydrophobic interactions due to its functional groups, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303 g/mol |
| LogP | 1.3079 |
| Polar Surface Area | 48.106 Ų |
| Hydrogen Bond Acceptors | 5 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Interaction studies indicate that the difluoroethyl moiety enhances binding affinity through hydrophobic interactions, while the iodine and nitro groups may participate in additional specific interactions.
Biological Activities
Research has shown that compounds similar to 1-(2,2-difluoroethyl)-3-iodo-4-nitro-1H-pyrazole exhibit a range of biological activities:
1. Anti-inflammatory Activity
A study on pyrazole derivatives revealed that certain compounds could significantly inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone. For instance, specific derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM .
2. Antimicrobial Activity
Research indicates that pyrazole derivatives can exhibit antibacterial properties against various strains such as E. coli, S. aureus, and Klebsiella pneumoniae. The presence of specific functional groups in the structure enhances their antimicrobial efficacy .
3. Anticancer Potential
Some studies have suggested that pyrazole compounds can induce apoptosis in cancer cells through various mechanisms. For example, the release of calcium from the endoplasmic reticulum in neurons was observed with certain derivatives, indicating potential neuroprotective effects that might be leveraged in cancer therapy .
Case Studies
Several case studies have highlighted the biological activities of pyrazole derivatives:
- Anti-inflammatory Study : A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory effects in vivo. Compounds showed significant inhibition of inflammatory markers, suggesting their potential as therapeutic agents .
- Antimicrobial Testing : A group of pyrazole compounds was evaluated against multiple bacterial strains. One compound exhibited notable activity against Pseudomonas aeruginosa, indicating its potential application in treating infections caused by resistant bacteria .
- Neuroprotective Effects : In experiments involving neuronal cultures, certain pyrazole derivatives were found to prevent neuronal cell death by modulating calcium signaling pathways, showcasing their potential in treating neurodegenerative diseases .
Q & A
Basic: What synthetic methodologies are employed for the preparation of 1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrazole?
Methodological Answer:
The synthesis typically involves sequential functionalization of the pyrazole ring. A common approach includes:
- N-Alkylation : Introducing the 2,2-difluoroethyl group via alkylation using reagents like NaH and alkyl halides in polar aprotic solvents (e.g., DMF) .
- Nitration : Controlled nitration at the 4-position using mixed acid (HNO₃/H₂SO₄) under low temperatures to avoid over-nitration.
- Iodination : Electrophilic iodination at the 3-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS), often in acetic acid or DCM .
Key intermediates (e.g., 3,5-dibromo-4-nitro-1H-pyrazole) may require protective group strategies to ensure regioselectivity .
Advanced: What strategies mitigate challenges in regioselective iodination and nitration during synthesis?
Methodological Answer:
Regioselectivity challenges arise due to competing electronic effects of substituents:
- Nitration : The electron-withdrawing difluoroethyl group deactivates the pyrazole ring, directing nitration to the 4-position. Computational modeling (DFT) can predict reactive sites by analyzing charge distribution .
- Iodination : Steric hindrance from the 2,2-difluoroethyl group favors iodination at the less hindered 3-position. Kinetic control (low-temperature reactions) and catalytic systems (e.g., Pd-mediated cross-coupling for late-stage iodination) improve yields .
Validation via single-crystal X-ray diffraction or 2D NMR (e.g., NOESY) confirms regiochemistry .
Basic: Which spectroscopic and chromatographic techniques are effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR identifies difluoroethyl environments (δ ≈ -120 to -140 ppm), while ¹H NMR confirms substitution patterns via coupling constants (e.g., J₃,4 for nitro-iodo proximity) .
- Mass Spectrometry (HRMS) : Accurate mass analysis (e.g., ESI-TOF) verifies the molecular formula (C₆H₅F₂IN₃O₂; expected [M+H]⁺ = 347.94) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with mobile phases like acetonitrile/water (0.1% TFA) .
Advanced: How do electron-withdrawing substituents affect the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The nitro and difluoroethyl groups synergistically deactivate the pyrazole ring, reducing electron density and complicating nucleophilic aromatic substitution (SNAr). However:
- Suzuki-Miyaura Coupling : The 3-iodo position remains reactive under Pd catalysis (e.g., Pd(PPh₃)₄) with arylboronic acids, enabling bioconjugation or structural diversification .
- Stille Coupling : Requires careful optimization of ligands (e.g., XPhos) and bases (Cs₂CO₃) to overcome electron deficiency .
Kinetic studies (e.g., Hammett plots) correlate substituent effects with reaction rates .
Basic: What are the recommended storage conditions to maintain stability?
Methodological Answer:
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at -20°C to prevent degradation via hydrolysis or photolysis .
- Handling : Avoid prolonged exposure to moisture or high temperatures (>40°C). Stability assessments via accelerated aging studies (40°C/75% RH for 4 weeks) confirm integrity .
Advanced: How can computational methods predict biological interactions of this compound?
Methodological Answer:
- Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinity to targets like kinases or cannabinoid receptors, leveraging the iodine atom’s halogen-bonding potential .
- MD Simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., explicit solvent models over 100 ns trajectories) .
- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP ≈ 2.1, indicating moderate lipophilicity) .
Basic: What safety precautions are critical during experimental handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with nitro groups .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of iodinated or nitro-containing vapors .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorbents (e.g., vermiculite) .
Advanced: How do solvent effects influence crystallization for X-ray analysis?
Methodological Answer:
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to achieve slow evaporation, yielding diffraction-quality crystals .
- Cryoprotection : For low-temperature crystallography, employ glycerol or Paratone-N to prevent ice formation .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., I···O nitro contacts) influencing crystal packing .
Basic: What are the environmental hazards associated with this compound?
Methodological Answer:
- Ecotoxicity : The iodine and nitro groups pose risks to aquatic life. Follow OECD 301 guidelines for biodegradability testing .
- Waste Disposal : Incinerate in EPA-approved facilities with scrubbers to capture halogenated byproducts .
Advanced: How can isotopic labeling (e.g., ¹⁸F/¹²⁵I) enhance pharmacological studies?
Methodological Answer:
- Radiolabeling : Incorporate ¹²⁵I via isotopic exchange for tracer studies in biodistribution assays .
- PET Imaging : Substitute ¹⁸F in the difluoroethyl group to track in vivo pharmacokinetics using microPET scans .
- Metabolic Stability : LC-MS/MS quantifies labeled metabolites in plasma/tissue homogenates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
